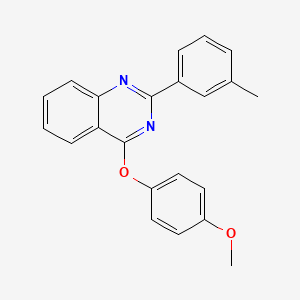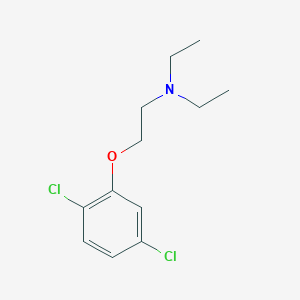
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a novel chemical compound with potential applications in scientific research. This compound is also known as HDAC inhibitor and has been found to have significant effects on biological systems. In
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the inhibition of HDAC enzymes. HDAC enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC enzymes, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide can increase the acetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC enzymes. This property allows researchers to study the effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is its potential toxicity. This compound has been found to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. One direction is the exploration of its potential as a therapeutic agent for cancer and neurological disorders. Another direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide. Additionally, the use of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide in combination with other drugs or therapies is an area of future research.
In conclusion, 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide is a promising compound with potential applications in scientific research. Its ability to selectively inhibit HDAC enzymes has made it a valuable tool for studying gene expression and cellular processes. Further research is needed to explore its potential as a therapeutic agent and to develop more potent and selective HDAC inhibitors.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide involves the reaction of cyclohexylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to yield the final compound. This method is a straightforward and efficient way to synthesize 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide.
Scientific Research Applications
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide has been found to have significant applications in scientific research. This compound is a histone deacetylase (HDAC) inhibitor, which means it can alter the expression of genes by inhibiting HDAC enzymes. This property has made 2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide a promising compound for the treatment of cancer, neurological disorders, and other diseases.
properties
IUPAC Name |
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-8-9-15(13(2)10-12)17-16(18)11-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEQVIOKZDNNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)





![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)


![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)
![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)
![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)

